molecular formula C9H9F3O B1396681 1,3-Dimethyl-2-(trifluoromethoxy)benzene CAS No. 1404195-04-5

1,3-Dimethyl-2-(trifluoromethoxy)benzene

Cat. No.: B1396681
CAS No.: 1404195-04-5
M. Wt: 190.16 g/mol
InChI Key: FCSOTJCAFGULDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of two methyl groups and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a pre-existing benzene ring. One common method is the reaction of 1,3-dimethylbenzene with trifluoromethoxy reagents under specific conditions. For example, the use of trifluoromethyl ethers in the presence of a suitable catalyst can facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,3-Dimethyl-2-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Dimethyl-2-(trifluoromethoxy)benzene exerts its effects involves its interaction with various molecular targets. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. This can lead to the formation of specific products in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it valuable in certain synthetic applications where these properties are advantageous.

Properties

IUPAC Name

1,3-dimethyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-4-3-5-7(2)8(6)13-9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSOTJCAFGULDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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